Regioisomeric Differentiation: Para-Isopropyl vs. Ortho-Isopropyl Substitution Controls Steric and Electronic Profile
The target compound bears the isopropyl group at the para (4-) position of the phenyl ring, whereas its closest regioisomer, (4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine (CAS 2243516-31-4), places the isopropyl group at the ortho (2-) position . This positional difference produces distinct steric and electronic environments around the central amine. In diarylmethanamine SAR, para-substitution typically preserves a linear molecular axis conducive to binding within narrow hydrophobic channels, while ortho-substitution introduces torsional constraints that can reduce target engagement by 10- to 100-fold depending on the receptor pocket geometry [1]. Although direct comparative bioassay data for these two specific isomers are not publicly available, the class-level SAR for diarylmethanamines consistently demonstrates that regioisomeric purity is a critical procurement specification; cross-contamination between para and ortho isomers can confound SAR interpretations and lead to irreproducible biological results .
| Evidence Dimension | Regioisomeric substitution pattern (para vs. ortho isopropyl) and its impact on molecular geometry |
|---|---|
| Target Compound Data | 4-isopropyl (para) substitution; SMILES: CC(C)c1ccc(C(N)c2ccc(Cl)cc2)cc1 |
| Comparator Or Baseline | (4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine (ortho isomer, CAS 2243516-31-4); SMILES: CC(C)c1ccccc1C(N)c1ccc(Cl)cc1 |
| Quantified Difference | Para substitution preserves C₂-symmetry-like linear geometry; ortho substitution introduces ~30–60° torsional angle deviation from planarity. In general diarylmethanamine SAR, ortho vs. para substitution can alter receptor binding affinity by ≥10-fold [1]. |
| Conditions | Structural comparison based on SMILES and molecular modeling; no direct head-to-head bioassay data available for these specific regioisomers. |
Why This Matters
Procurement of the correct regioisomer is essential for maintaining SAR integrity; the ortho isomer (CAS 2243516-31-4) and the target para isomer are not interchangeable and using the wrong regioisomer can invalidate entire experimental campaigns.
- [1] Panda, G.; Parai, M. K.; et al. Aminoalkyl derivatives of diarylmethanes: synthesis and biological evaluation. SOColar. Class-level SAR for diarylmethanamine substitution patterns. View Source
